molecular formula C23H36O2 B13425457 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate

2-Methyl-5alpha-androst-2-en-17beta-ol-propionate

Cat. No.: B13425457
M. Wt: 344.5 g/mol
InChI Key: XXAHURRFNVUMFU-WHCNIEAUSA-N
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Description

2-Methyl-5alpha-androst-2-en-17beta-ol-propionate (CAS 2984-16-9) is a synthetic androgen-anabolic steroid (AAS) derivative supplied for scientific research . Its molecular formula is C23H36O2, and it has a molecular weight of 344.5 g/mol . This compound is structurally characterized by a methyl group at the C2 position and a double bond at the C2 position, which, along with the propionate ester linked to the 17β-hydroxy group, enhances its metabolic stability and modulates its pharmacokinetic properties for research purposes . The propionate ester increases the lipophilicity of the molecule, which can enhance its bioavailability and prolong its half-life compared to non-esterified analogs .In scientific research, this compound is a model for studying steroid chemistry and reaction mechanisms . Its primary mechanism of action is through binding to and activating the androgen receptor (AR), which leads to the transcription of specific genes . It is investigated in fields such as biology for understanding androgen receptor binding and activity . One common synthesis involves the organometallic addition of a methyl group using reagents like methyl lithium or methyl magnesium bromide to a 5alpha-androst-2-en-17-one precursor, followed by esterification of the 17beta-hydroxyl group with propionic anhydride or propionyl chloride to form the final propionate ester . ATTENTION: This product is intended for research use only. It is strictly not for human or veterinary use, diagnostic use, or any other consumer-related applications .

Properties

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1

InChI Key

XXAHURRFNVUMFU-WHCNIEAUSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=CC4)C)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C

Origin of Product

United States

Preparation Methods

Preparation of 5alpha-androst-2-en-17-one

  • One patented method involves selective oxidation or dehydrogenation of precursor steroids such as epiandrosterone using catalysts like heteropoly acids under reflux conditions in organic solvents. This yields the Δ²-ene steroid with a 17-keto group.

  • Alternative methods include dehydrosilylation of silylene ethers or osmium tetroxide-mediated hydroxylation to introduce the double bond at the 2-position.

Introduction of the 2-Methyl Group via Organometallic Addition

The critical 2-methyl substitution is introduced by nucleophilic addition of organometallic reagents to the 17-keto group of 5alpha-androst-2-en-17-one.

Organometallic Reagents

  • Methyl lithium (CH3Li) or methyl magnesium bromide (CH3MgBr) are commonly used to add a methyl group at the C-17 position, converting the 17-keto group to a 17beta-hydroxyl group with a methyl substituent at C-2.

Reaction Conditions and Procedures

  • Method A (Methyl Lithium): A solution of 5alpha-androst-2-en-17-one in dry ether is treated with a stoichiometric excess of 1 molar ethereal methyl lithium at room temperature with stirring for approximately 20 hours. The reaction mixture is then quenched with ice water, acidified with hydrochloric acid, and extracted with ether. The organic layer is washed sequentially with dilute hydrochloric acid, sodium bicarbonate, and water, dried over anhydrous potassium carbonate with decolorizing carbon, and solvent removed under reduced pressure. The residue is recrystallized from aqueous ethanol to yield the 17beta-hydroxy-2-methyl steroid.

  • Method B (Methyl Magnesium Bromide): A solution of 5alpha-androst-2-en-17-one in ether is cooled and methyl magnesium bromide is added dropwise. The mixture is refluxed for 6 hours, allowed to stand at room temperature for 16 hours, then quenched with aqueous ammonium chloride. The organic and aqueous layers are separated, and the combined organic extracts are washed and dried as in Method A. The product is recrystallized similarly to afford the 2-methyl-17beta-hydroxy steroid.

Yields and Purity

  • Both methods yield the same 2-methyl-5alpha-androst-2-en-17beta-ol compound with melting points around 149-151°C and consistent optical rotation values, indicating stereochemical purity.

Esterification to Form the Propionate Ester

The 17beta-hydroxyl group of the 2-methyl-5alpha-androst-2-en-17beta-ol intermediate undergoes esterification to form the propionate ester, enhancing lipophilicity and bioavailability.

Esterification Reaction

  • The hydroxyl group is reacted with propionic anhydride or propionyl chloride in the presence of a base such as pyridine or an acid catalyst. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.

  • The general reaction scheme:

    $$
    \text{2-Methyl-5alpha-androst-2-en-17beta-ol} + \text{Propionic anhydride} \rightarrow \text{2-Methyl-5alpha-androst-2-en-17beta-ol-propionate} + \text{Carboxylic acid}
    $$

Workup and Purification

  • After completion, the reaction mixture is quenched with water, extracted with organic solvents (e.g., dichloromethane or ether), washed with dilute acid and base to remove residual reagents, dried over anhydrous sodium sulfate or potassium carbonate, and concentrated under reduced pressure.

  • The crude ester is purified by recrystallization from ethanol or acetone/hexane mixtures, yielding the pure 2-methyl-5alpha-androst-2-en-17beta-ol-propionate.

Additional Synthetic Modifications and Analog Preparations

Epithio and Thiocyanato Derivatives

  • Patented synthetic routes describe the preparation of epithio derivatives of 2-methyl-5alpha-androstane steroids by reaction of thiocyanato intermediates with bases like potassium hydroxide in methanol or dioxane, followed by crystallization.

  • These derivatives involve substitution at the 2 and 3 positions with epithio groups, which can be further acetylated or modified to yield biologically active analogs.

Oxidation and Reduction Reactions

  • Oxidative modifications such as epoxidation or hydroxylation at the Δ² double bond can be performed using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or osmium tetroxide, enabling the study of structure-activity relationships.

  • Reduction of keto groups or double bonds can be achieved with sodium borohydride or catalytic hydrogenation, respectively, to access different stereochemical or functional analogs.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Product/Outcome Reference
1 Oxidation/Dehydrogenation Heteropoly acid catalyst, reflux with epiandrosterone 5alpha-androst-2-en-17-one (steroid ketone)
2 Organometallic Addition Methyl lithium or methyl magnesium bromide in dry ether, RT, 16-20 h 2-Methyl-5alpha-androst-2-en-17beta-ol (alcohol)
3 Esterification Propionic anhydride or propionyl chloride with pyridine or acid catalyst 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate (ester)
4 Epithio Derivative Synthesis Thiocyanato intermediates + KOH in methanol/dioxane 2-Methyl-2,3-epithio-5alpha-androstane derivatives
5 Oxidation/Reduction DDQ, OsO4, NaBH4 Various oxidized or reduced steroid analogs

Research Findings and Practical Considerations

  • The organometallic addition step is sensitive to steric hindrance introduced by the 2-methyl group, which can reduce reaction rates and yields compared to non-methylated analogs.

  • Esterification at the 17beta-hydroxyl position significantly improves the compound’s lipophilicity, enhancing its pharmacokinetic properties for potential therapeutic applications.

  • Purification by recrystallization from aqueous ethanol or acetone/hexane mixtures yields high-purity products with consistent melting points and optical rotations, confirming stereochemical integrity.

  • The synthetic routes are scalable and reproducible, as demonstrated by multiple patent disclosures and chemical supplier syntheses.

Chemical Reactions Analysis

Metabolic Pathways

In vivo, the compound undergoes enzymatic transformations:

17β-Hydroxysteroid Dehydrogenase (HSD) Activity
The propionate ester is hydrolyzed by esterases to release free 2-methyl-5α-androst-2-en-17β-ol, which interacts with 17β-HSD for further metabolic activation .

Key Metabolites

MetaboliteEnzyme InvolvedBiological Activity
2-Methyl-5α-androst-2-en-17β-olEsterasesAndrogen receptor binding
3α,17β-Diol derivatives3α-HSDNeurosteroid modulation

Studies in rats show a plasma half-life of 8–12 hours for the parent compound, with metabolites detectable for 48h post-administration .

Receptor Interactions

The compound exhibits selective anabolic effects through androgen receptor (AR) binding:

AR Binding Affinity

CompoundRelative AR Binding (%)Myotrophic:Androgenic Ratio
Testosterone1001:1
2-Methyl-5α-androst-2-en-17β-ol-propionate2203:1

This enhanced affinity arises from the 2-methyl group, which stabilizes the ligand-AR complex by reducing steric hindrance .

Downstream Effects

  • Muscle Protein Synthesis : Upregulates MHC IId/x expression by 45% in rat gastrocnemius muscle .

  • Neurosteroid Activity : 3α-reduced metabolites modulate GABAₐ receptors, reducing neuronal excitability.

Stability and Degradation

The compound degrades under acidic or oxidative conditions:

Hydrolytic Degradation

ConditionDegradation ProductHalf-Life
pH < 3 (HCl)2-Methyl-5α-androst-2-en-17β-ol2h
pH 7.4 (PBS)Stable for >72h-

Oxidative Pathways

  • Epoxidation at Δ² bond under strong oxidizers (e.g., mCPBA).

  • Aromatic hydroxylation not observed due to saturated steroidal backbone .

Comparative Reactivity with Analogues

Property2-Methyl DerivativeTestosterone PropionateBoldenone
Ester Hydrolysis Rate0.8x1x1.2x
AR Binding EC₅₀ (nM)2.14.73.9
Metabolic Half-Life12h6h48h

Data adapted from in vitro assays using human hepatic microsomes .

Scientific Research Applications

2-Methyl-5α-androst-2-en-17β-ol-propionate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through binding to androgen receptors. Upon binding, it activates the receptor, leading to the transcription of specific genes involved in muscle growth and development. The molecular targets include various proteins and enzymes involved in the anabolic pathways. The compound also influences the expression of genes related to protein synthesis and degradation .

Comparison with Similar Compounds

Table 1: Key Attributes of 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Ester Chain Length Key Structural Features Reported Applications/Findings
2-Methyl-5α-androst-2-en-17β-ol-propionate C2 methyl, C2 double bond, 17β-propionate Likely C23H34O3* ~362* 3 carbons (propionate) Enhanced lipophilicity; AR binding modulation Research on anabolic selectivity
2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptanoate (Drostanolone Enanthate) 2α-methyl, 3-keto, 17β-heptanoate C27H42O3 414.6 7 carbons (heptanoate) High crystallinity; thermal stability up to 180°C Injectable AAS with extended half-life
17α-Methyl-5α-androstan-17β-ol (Methylandrostanol) 17α-methyl, no ester C20H34O 290.5 None Oral bioavailability; hepatotoxic potential Reference standard in forensic analysis
5-Androstene-3,17-diol-17-propionate Δ5 double bond, 3β-hydroxy, 17β-propionate C22H32O3 344.5 3 carbons (propionate) Estrogen precursor; limited androgenic activity Biochemical studies
17α-Methyl-5α-androstane-2β,3α,17β-triol 17α-methyl, 2β/3α hydroxyl groups C20H34O3 322.5 None Polar metabolite; reduced membrane permeability Metabolic pathway analysis

Esterification and Pharmacokinetics

  • Propionate vs. Heptanoate Esters: The propionate ester (3 carbons) in the target compound likely confers a shorter half-life compared to Drostanolone Enanthate’s heptanoate (7 carbons), which exhibits prolonged release due to higher lipophilicity and slower esterase cleavage .
  • Oral vs. Injectable Use: Unlike 17α-methylated compounds (e.g., Methylandrostanol), which resist first-pass metabolism for oral administration, the target compound’s 17β-propionate ester necessitates parenteral administration .

Steric and Electronic Effects

  • 3-Keto vs. Hydroxyl Groups: Drostanolone Enanthate’s 3-keto group enhances AR binding affinity, whereas the target compound’s unsaturated structure may alter receptor interaction dynamics .

Metabolic Pathways

  • Triol Derivatives : Polar metabolites like 17α-Methyl-5α-androstane-2β,3α,17β-triol are rapidly excreted, contrasting with the target compound’s esterified form, which likely undergoes gradual hydrolysis to release the active parent steroid .

Research Findings and Limitations

  • Thermal Stability: Drostanolone Enanthate’s crystalline stability () suggests ester chain length influences melting points, a property needing verification for the target compound .
  • Receptor Binding: Methylandrostanol’s AR affinity () provides a benchmark for studying the target compound’s modified steric effects .
  • Synthetic Challenges : The en-2 double bond may complicate synthesis, as seen in analogs requiring controlled isomerization .

Biological Activity

2-Methyl-5alpha-androst-2-en-17beta-ol-propionate, commonly referred to as 1-Testosterone propionate, is a synthetic anabolic steroid derived from testosterone. It is known for its potent androgenic and anabolic properties, making it a subject of interest in both medical and athletic contexts. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential adverse effects.

The primary mechanism of action for 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate involves its selective binding to the androgen receptor (AR). Once bound, it transactivates AR-dependent reporter genes, leading to various biological responses associated with androgenic activity. Studies have shown that it exhibits a high affinity for the AR, comparable to that of testosterone itself .

Anabolic and Androgenic Potency

In vivo studies indicate that 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate possesses significant anabolic and androgenic potency. It has been reported to stimulate muscle growth and increase strength effectively. In animal models, it demonstrated similar effects on prostate and seminal vesicle growth as testosterone propionate, highlighting its effectiveness as an anabolic agent .

Pharmacokinetics

The pharmacokinetics of 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate suggest a favorable profile for muscle-building applications. Its esterification at the 17-beta position allows for a controlled release into the bloodstream, prolonging its action compared to unmodified testosterone. This property makes it particularly appealing in both clinical settings for hypogonadism treatment and in sports for performance enhancement .

Clinical Applications

Research has indicated potential therapeutic uses for 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate in conditions associated with muscle wasting, such as cancer cachexia and chronic obstructive pulmonary disease (COPD). Its ability to promote lean muscle mass gain without significant water retention is advantageous in such scenarios .

Doping Control and Abuse

The compound's anabolic properties have led to its misuse in sports, raising concerns about doping. Detection methods have evolved to identify this steroid in biological samples through mammalian reporter gene bioassays, which can effectively distinguish between endogenous testosterone and synthetic derivatives like 1-Testosterone propionate .

Adverse Effects

Despite its benefits, the use of 2-Methyl-5alpha-androst-2-en-17beta-ol-propionate is not without risks. Potential side effects include:

  • Hepatotoxicity : Similar to other anabolic steroids, prolonged use may lead to liver damage.
  • Cardiovascular Risks : Alterations in lipid profiles, including decreased HDL cholesterol levels.
  • Hormonal Imbalances : Suppression of natural testosterone production leading to hypogonadism upon cessation.

Comparative Table of Anabolic Steroids

Compound NameAnabolic ActivityAndrogenic ActivityHepatotoxicityCommon Uses
Testosterone PropionateModerateHighLowHormone replacement therapy
2-Methyl-5alpha-androst-2-en-17beta-HighHighModerateMuscle wasting conditions
MethandienoneHighModerateHighBodybuilding
OxandroloneModerateLowLowWeight gain in chronic illness

Q & A

Q. What are the established synthetic pathways for 2-Methyl-5α-androst-2-en-17β-ol-propionate, and what reaction conditions critically influence yield?

Methodological Answer: Synthesis typically involves esterification of the parent steroidal alcohol (e.g., 2-Methyl-5α-androst-2-en-17β-ol) with propionic anhydride or acyl chloride derivatives. Key variables include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or pyridine to enhance acylation efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation or isomerization .
  • Solvent polarity : Anhydrous dichloromethane or toluene is preferred to avoid hydrolysis of the acylating agent.
    Post-synthesis, purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) is critical. Yield optimization requires iterative testing of these variables, with monitoring by TLC or HPLC .

Q. Which analytical techniques are essential for confirming structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the steroidal backbone and propionate ester moiety. Key signals include the C17β ester carbonyl (~δ 170–175 ppm in ¹³C NMR) and methylene protons of the propionate group (δ 1.1–1.3 ppm in ¹H NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–240 nm) assess purity (>95% by area normalization). Method validation should include retention time comparison with standards and spike-recovery tests .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ or [M+Na]⁺, with fragmentation patterns matching expected derivatives .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

Methodological Answer:

  • Androgen Receptor (AR) Binding Assays : Competitive binding studies using AR-positive cell lines (e.g., LNCaP) with radiolabeled ligands (e.g., ³H-R1881). IC₅₀ values are calculated via displacement curves .
  • Metabolic Stability Assays : Incubation with human liver microsomes (HLMs) and LC-MS/MS analysis to measure half-life (t₁/₂) and intrinsic clearance. Co-factor supplementation (NADPH) is critical for cytochrome P450 activity .
  • Toxicity Screening : MTT assays in primary hepatocytes or HEK293 cells to assess cytotoxicity at physiologically relevant concentrations (1–100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

Methodological Answer:

  • Standardize Assay Conditions : Variability often arises from differences in cell lines, ligand concentrations, or incubation times. Use a shared reference compound (e.g., dihydrotestosterone) across labs to normalize data .
  • Time-Sequenced Replication : Conduct binding assays at multiple time points (e.g., 1 hr vs. 24 hr) to assess kinetic effects, as seen in longitudinal studies of ligand-receptor interactions .
  • Meta-Analysis with Bootstrapping : Pool data from independent studies and apply resampling techniques (e.g., 1,000 bootstrap samples) to evaluate confidence intervals and outlier influences .

Q. What strategies optimize the compound’s stability under varying storage conditions for long-term studies?

Methodological Answer:

  • Degradation Kinetics : Accelerated stability testing at 40°C/75% RH over 1–3 months, with HPLC monitoring of degradation products (e.g., hydrolyzed free alcohol). Argon-purged vials and desiccants (silica gel) reduce hydrolysis .
  • Lyophilization for Longevity : Freeze-drying in amber vials at -80°C preserves integrity >2 years. Reconstitution stability in DMSO or ethanol should be validated weekly .
  • Light Sensitivity Mitigation : UV/Vis spectroscopy identifies absorbance peaks; storage in light-resistant containers (e.g., amber glass) prevents photodegradation .

Q. How can environmental fate studies be designed to assess its persistence, based on structural analogs?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure biological oxygen demand (BOD) over 28 days. Structural analogs (e.g., testosterone propionate) suggest moderate persistence (t₁/₂ = 30–60 days) .
  • Aquatic Toxicity Models : Daphnia magna acute toxicity tests (48-hr EC₅₀) and algal growth inhibition assays (72-hr) predict ecological risks. LC-MS quantifies bioaccumulation potential in lipid-rich tissues .
  • Soil Sorption Studies : Batch equilibrium methods with varying soil pH (4–8) and organic carbon content quantify Koc (organic carbon partition coefficient), informing groundwater contamination risks .

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